Diisopropylethoxysilane

CAS No.: 90633-16-2

Cat. No.: VC8150269

Molecular Formula: C8H19OSi

Molecular Weight: 159.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90633-16-2 |

|---|---|

| Molecular Formula | C8H19OSi |

| Molecular Weight | 159.32 g/mol |

| Standard InChI | InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |

| Standard InChI Key | PUNLSJOSQANDRG-UHFFFAOYSA-N |

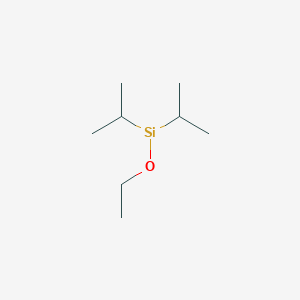

| SMILES | CCO[Si](C(C)C)C(C)C |

| Canonical SMILES | CCO[Si](C(C)C)C(C)C |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

Diisopropylethoxysilane, systematically named ethoxybis(propan-2-yl)silane, belongs to the organoethoxysilane family. Its structure features a central silicon atom bonded to two isopropyl groups, one ethoxy group, and a methyl group, yielding the formula C₈H₂₀OSi . The compound’s IUPAC name reflects its substituents: ethoxy denotes the ethoxy group (-OCH₂CH₃), while diisopropyl indicates two isopropyl (-CH(CH₃)₂) attachments to silicon.

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.33 g/mol | |

| Boiling Point | 148°C | |

| Melting Point | <0°C | |

| Density | 0.85–0.87 g/cm³ (estimated) | |

| Vapor Pressure | Not quantified | |

| Solubility | Reacts with water |

The liquid is clear and exhibits a mild odor . Its reactivity with moisture necessitates anhydrous storage conditions, as hydrolysis generates ethanol and silanol byproducts .

Synthesis and Industrial Production

Synthetic Routes

Diisopropylethoxysilane is synthesized via alkoxylation reactions, where chlorosilane precursors react with ethanol under controlled conditions. A representative pathway involves:

This reaction typically employs triethylamine to neutralize hydrochloric acid, enhancing yield and purity . Industrial-scale production utilizes continuous-flow reactors to optimize temperature (0–5°C) and stoichiometry, achieving purities exceeding 95% .

Quality Control and Characterization

Advanced analytical techniques ensure product consistency:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Verifies molecular integrity and detects impurities .

-

Nuclear Magnetic Resonance (NMR): Confirms substituent arrangement via characteristic shifts (e.g., ethoxy protons at δ 3.5–3.7 ppm) .

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C stretching vibrations near 1080 cm⁻¹ .

Applications in Materials Science

Surface Modification via Chemical Vapor Deposition

Diisopropylethoxysilane derivatives, such as 3-aminopropyldiisopropylethoxysilane (APDIPES), are pivotal in CVD processes for functionalizing silicon dioxide surfaces . Studies demonstrate that CVD at 150°C and low pressure (~1–5 Torr) yields uniform monolayers with advancing water contact angles of 60–70° . These films exhibit enhanced stability compared to trifunctional analogs like APTES, attributed to reduced cross-linking and steric hindrance from isopropyl groups .

Role in Polymer Chemistry

As an external electron donor in Ziegler-Natta catalyst systems, diisopropylethoxysilane modulates polypropylene polymerization kinetics. Its steric bulk improves stereoregularity, yielding polymers with higher melting points and tensile strength .

| Control Measure | Specification |

|---|---|

| Ventilation | Local exhaust systems |

| Personal Protective Equipment | Nitrile gloves, chemical goggles |

| First Aid | Flush eyes with water for 15 minutes |

Hydrolysis byproducts like ethanol necessitate additional precautions, as prolonged exposure to ethanol vapors may exceed OSHA’s permissible exposure limit (PEL) of 1000 ppm .

Comparative Analysis with Analogous Silanes

Performance in CVD Applications

A 2010 study compared diisopropylethoxysilane-derived APDIPES with APTES and APDMES :

| Silane | N1s/Si2p Ratio (XPS) | Contact Angle (°) |

|---|---|---|

| APDIPES | 0.12 | 68 |

| APTES | 0.18 | 55 |

| APDMES | 0.15 | 63 |

APDIPES’s lower nitrogen content (N1s/Si2p = 0.12) reflects its monofunctional structure, which limits surface amine density but improves hydrolytic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume